Carnegine hydrochloride, (S)-
CAS No.: 65140-22-9
Cat. No.: VC21346207
Molecular Formula: C13H19NO2·HCl
Molecular Weight: 257.75 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 65140-22-9 |
---|---|
Molecular Formula | C13H19NO2·HCl |
Molecular Weight | 257.75 g/mol |
IUPAC Name | (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
Standard InChI | InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m0./s1 |
Standard InChI Key | LARXMHOYLNCTFD-FVGYRXGTSA-N |
Isomeric SMILES | C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
SMILES | CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Canonical SMILES | CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Chemical Properties and Structure
Molecular Composition and Identifiers
Carnegine hydrochloride, (S)- is defined by specific chemical parameters that enable its identification and characterization. The compound is registered under CAS number 65140-22-9 and possesses the molecular formula C₁₃H₁₉NO₂·HCl (equivalent to C₁₃H₂₀ClNO₂), with a molecular weight of 257.75 g/mol.
The full IUPAC name for the compound is (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride. This systematic nomenclature highlights its structural features as a substituted isoquinoline derivative with specific methoxy and methyl substituents.
Table 1: Chemical and Physical Properties of Carnegine hydrochloride, (S)-
Property | Value |
---|---|
CAS Number | 65140-22-9 |
Molecular Formula | C₁₃H₁₉NO₂·HCl |
Molecular Weight | 257.75 g/mol |
IUPAC Name | (1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
Standard InChI | InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m0./s1 |
Standard InChIKey | LARXMHOYLNCTFD-FVGYRXGTSA-N |
Isomeric SMILES | C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Optical Rotation | Dextrorotatory in 1N HCl, levorotatory in benzene and EtOH |
Structural Features
Carnegine hydrochloride, (S)- features a tetrahydroisoquinoline core structure with several distinct characteristics:
The hydrochloride salt formation occurs at the nitrogen atom of the isoquinoline ring, enhancing the compound's water solubility compared to its free base form. This property makes it particularly suitable for biological research applications where aqueous solubility is advantageous.
The absolute configuration of carnegine has been definitively established through chemical correlations, particularly by relating it to S-salsolidine and other compounds with known stereochemistry . This stereochemical characterization is important for understanding the compound's biological activity and structure-activity relationships.
Biological Activity and Pharmacological Properties
Neurotransmitter System Modulation
Research indicates that carnegine hydrochloride, (S)- exhibits significant biological activity, particularly in modulating neurotransmitter systems in the brain. As a tetrahydroisoquinoline alkaloid, its structure allows for interaction with various neuroreceptors and transporters involved in neurotransmission.
The compound's ability to influence receptor activity and cellular signaling pathways suggests potential applications in drug development for neurological disorders. While the precise mechanisms remain under investigation, the compound likely affects specific neurotransmitter systems based on its structural similarity to endogenous neurotransmitters and their metabolites.
Structure-Activity Relationships
The pharmacological properties of carnegine hydrochloride, (S)- are closely related to its structural features, particularly its stereochemistry and substituent pattern. The S-configuration at position 1 is especially important, as it distinguishes the natural form from its synthetic enantiomer and likely contributes to its specific receptor binding profile .
The methoxy groups at positions 6 and 7 also play a significant role in the compound's biological activity. These substituents affect the electron distribution within the molecule and its interaction with biological targets, potentially influencing its affinity for specific receptors or enzymes.
N-methylation, which distinguishes carnegine from precursors like salsolidine, affects the compound's lipophilicity, blood-brain barrier penetration, and interaction with target receptors . These structure-activity relationships provide valuable insights for the development of related compounds with enhanced pharmacological properties.
Synthesis and Chemical Approaches
Synthetic Routes and Methods
Several synthetic approaches to carnegine have been documented in scientific literature, providing pathways for laboratory preparation of this compound for research purposes.
One established method involves the N-methylation of salsolidine, a related tetrahydroisoquinoline alkaloid. The Eschweiler-Clarke N-methylation of natural S-salsolidine with formaldehyde and formic acid has been successfully employed to synthesize carnegine . This approach was utilized by Battersby and Edwards in their work on determining the absolute configuration of the compound, and it resembles the procedure previously described by Orekhov .
Carnegine can also be accessed through various other synthetic pathways, including:
-
Condensation reactions between appropriate aldehydes and dopamine derivatives
-
Bischler-Napieralski cyclization followed by reduction and methylation
-
Pictet-Spengler reactions with suitably functionalized precursors
-
Modification of pre-existing isoquinoline frameworks
Configuration Determination and Correlations
The absolute configuration of carnegine has been established through chemical correlations with compounds of known stereochemistry. Particularly significant was the work by Battersby and Edwards, who correlated natural carnegine to S-salsolidine through a series of chemical transformations .
This correlation involved oxidation of (R)-N-formyl salsolidine with ozone to give a triformyl intermediate, which was subsequently cleaved and hydrolyzed to yield N-carboxyethyl-L-alanine. Comparison with material produced by Michael addition of L-alanine to acrylonitrile confirmed the stereochemical relationship .
Through this correlation, researchers demonstrated that natural carnegine possesses the 1-S configuration . This stereochemical assignment has been crucial for understanding the relationship between carnegine and other tetrahydroisoquinoline alkaloids, as well as for guiding stereoselective synthesis approaches.
Analytical Methods for Characterization
Various analytical techniques have been employed for the separation, detection, and characterization of carnegine and related compounds:
Thin-layer chromatography (TLC) has been utilized for the separation of carnegine and related substances . High-performance liquid chromatography (HPLC) with UV detection has been employed to completely separate isomeric pairs of tetrahydroisoquinolines, including carnegine . This method utilized interconnected stainless-steel columns packed with different stationary phases and specific solvent systems to achieve effective separation.
Gas-liquid chromatography has also been applied to the analysis of carnegine . These analytical methods provide essential tools for confirming the identity, purity, and stereochemical properties of carnegine in both synthetic preparations and natural extracts.
Hazard Type | Classification |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Specific Target Organ Toxicity (Respiratory System) | Category 3 |
Recommended Protective Equipment | Gloves, eye protection, adequate ventilation |
These classifications indicate that the compound can cause skin irritation, serious eye irritation, and respiratory tract irritation upon exposure. Understanding these hazards is essential for implementing appropriate safety protocols in laboratory settings.
As a model compound for studying tetrahydroisoquinoline alkaloid chemistry and pharmacology, it provides valuable insights into structure-activity relationships and receptor interactions. The compound also functions as a reference standard for analytical method development and validation, particularly for techniques aimed at detecting and quantifying alkaloids in plant materials or biological samples.
Additionally, carnegine hydrochloride, (S)- serves as a starting material or intermediate for the synthesis of more complex derivatives with enhanced pharmacological properties or specific structural modifications for mechanistic studies.
Biosynthetic Insights
Studies on carnegine have provided valuable insights into the biosynthetic pathways of tetrahydroisoquinoline alkaloids in plants, particularly in Cactaceae species .
The biosynthesis of carnegine is thought to involve dopamine or related phenethylamines as key precursors. A proposed pathway suggests that acetaldehyde or an equivalent can condense with dopamine to form salsolinol, which after O- and N-methylation would yield carnegine .
These biosynthetic processes likely involve specific enzymes, with S-adenosyl methionine (SAM) participating in methylation reactions and pyridoxal phosphate (PLP) serving as a cofactor in decarboxylation steps . Such biosynthetic insights contribute to our understanding of plant secondary metabolism and may inform bioinspired synthetic approaches.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume